2-Chloro-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine
Description
Chemical Identity and Nomenclature
This compound represents a complex heterocyclic compound characterized by the presence of both pyridine and oxadiazole ring systems. The compound is officially designated with the Chemical Abstracts Service registry number 1105193-32-5 and carries the MDL number MFCD16653022. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the alternative name 3-(6-chloropyridin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole representing the same molecular entity. This dual nomenclature reflects the bidirectional naming convention possible for compounds containing multiple heterocyclic systems, where either ring can serve as the primary structural framework.
The molecular formula C8H3ClF3N3O encompasses a molecular weight of 249.58 daltons, indicating a relatively compact yet structurally complex arrangement. The presence of three fluorine atoms within the trifluoromethyl group contributes significantly to the molecular weight and imparts distinctive physicochemical properties to the compound. The structural complexity is further enhanced by the incorporation of multiple heteroatoms including chlorine, nitrogen, and oxygen, distributed across the two distinct ring systems.
The structural architecture combines a chlorinated pyridine ring with a trifluoromethyl-substituted 1,2,4-oxadiazole moiety, creating a compound that exhibits characteristics of both aromatic systems. The electron-withdrawing nature of both the chlorine substituent and the trifluoromethyl group significantly influences the electronic distribution throughout the molecule, potentially affecting both reactivity patterns and biological activity profiles.
Historical Development in Heterocyclic Chemistry
The development of this compound must be understood within the broader historical context of 1,2,4-oxadiazole chemistry, which traces its origins to the pioneering work of Tiemann and Krüger in 1884. These researchers achieved the first synthesis of 1,2,4-oxadiazoles, initially classifying them as azoxime or furo[ab1]diazoles, though the significance of their discovery would not be fully appreciated for nearly eight decades. The heterocycle remained largely unexplored until the early 1960s, when photochemical rearrangement studies began to reveal the unique reactivity patterns of these five-membered rings.
The biological activity studies of 1,2,4-oxadiazole derivatives commenced in the early 1940s, leading to the development of the first commercial drug containing this heterocyclic core twenty years later. Oxolamine, introduced as a cough suppressant, represented the inaugural First-In-Class commercial drug incorporating the 1,2,4-oxadiazole ring system. This milestone marked the beginning of sustained interest in 1,2,4-oxadiazoles as pharmaceutically relevant scaffolds, establishing a foundation for subsequent medicinal chemistry investigations.
The contemporary era of 1,2,4-oxadiazole research has witnessed remarkable expansion, with scientific attention increasing substantially since the year 2000. The synthesis, chemical reactivity, and applications of 1,2,4-oxadiazoles in materials science and bioactive compound development have been comprehensively reviewed, highlighting the versatility of this heterocyclic system. Modern synthetic methodologies have enabled the preparation of increasingly complex 1,2,4-oxadiazole derivatives, including compounds like this compound that incorporate multiple functional groups and heterocyclic systems.
The development of compounds featuring both pyridine and oxadiazole functionalities represents a logical extension of medicinal chemistry strategies aimed at combining the beneficial properties of multiple heterocyclic systems. The incorporation of trifluoromethyl groups into oxadiazole-containing compounds reflects modern trends in pharmaceutical chemistry, where fluorine substitution is employed to modulate physicochemical properties, metabolic stability, and biological activity profiles.
Significance in Medicinal and Materials Chemistry
The significance of this compound in medicinal chemistry stems from the well-established pharmacological relevance of its constituent heterocyclic systems. Oxadiazoles have emerged as highly versatile scaffolds in drug discovery, with the five-membered heterocyclic ring receiving considerable attention due to its unique bioisosteric properties and unusually wide spectrum of biological activities. Research has demonstrated that oxadiazole derivatives function as effective bioisosteric replacements for ester and amide functionalities, enabling medicinal chemists to optimize pharmacological profiles while maintaining biological efficacy.
The 1,2,4-oxadiazole isomer specifically has demonstrated particular utility in pharmaceutical applications, with systematic studies revealing distinct advantages over other oxadiazole regioisomers. Comparative analyses of 1,2,4- and 1,3,4-oxadiazole matched pairs in pharmaceutical compound collections have shown that the 1,3,4-oxadiazole isomer typically exhibits an order of magnitude lower lipophilicity, along with significant differences in metabolic stability, human ether-à-go-go-related gene inhibition, and aqueous solubility. These findings underscore the importance of regioisomeric selection in oxadiazole-based drug design strategies.
The incorporation of trifluoromethyl functionality within the oxadiazole framework provides additional advantages for medicinal chemistry applications. The trifluoromethyl group is recognized for its ability to enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets. When combined with the inherent biological activity of oxadiazole systems, trifluoromethyl substitution can yield compounds with enhanced pharmacological profiles suitable for therapeutic development.
In materials chemistry, compounds containing 1,2,4-oxadiazole cores have found applications as energetic materials, with research demonstrating that oxadiazole-based compounds can exhibit high enthalpy of formation, good detonation performance, and extraordinary insensitivity. The development of energetic materials based on 1,2,4-oxadiazole and related heterocycles has yielded compounds with superior safety profiles compared to conventional explosives, representing a significant advancement in the field of high-energy density materials.
The electronic properties of oxadiazole-containing polymers have also attracted attention in materials science applications. Studies of poly-oxadiazoles have revealed that these materials possess fully conjugated structures with band widths comparable to more common conjugated polymers. The high ionization potential characteristic of these materials makes them suitable as hole-blocking materials for organic light-emitting diodes, while poly-1,3,4-oxadiazole demonstrates utility as an electron transport material due to its high electron affinity. These electronic properties position oxadiazole-containing compounds, including derivatives like this compound, as potentially valuable components in advanced electronic and optoelectronic devices.
Properties
IUPAC Name |
3-(6-chloropyridin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3N3O/c9-5-2-1-4(3-13-5)6-14-7(16-15-6)8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZNZYRQOVINBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=NOC(=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vapour-Phase Chlorination of 3-Trifluoromethylpyridine
Method Overview:
This method involves chlorinating 3-trifluoromethylpyridine in the vapour phase, typically in the presence of a diluent such as nitrogen or steam, at elevated temperatures ranging from 300°C to 450°C. The process is preferred for its selectivity and ease of separation of the desired chlorinated product.
- Chlorination is carried out with at least 1 mole of chlorine per mole of 3-trifluoromethylpyridine.
- Reaction temperatures significantly influence the selectivity; lower temperatures (around 300°C) favor mono-chlorination at the 2-position.
- The process can be conducted with or without ultraviolet radiation, especially at temperatures below 250°C, where UV assists in initiating chlorination.
- The process yields predominantly 2-chloro-5-trifluoromethylpyridine, with minimal formation of di- or tri-chlorinated by-products.
| Parameter | Range/Value | Notes |
|---|---|---|
| Temperature | 300°C - 450°C | Optimal between 300°C and 450°C |
| Chlorine molar ratio | ≥1 mol Cl₂ per mol pyridine | Higher ratios (>2 mol) increase multi-chlorination |
| Diluent | Nitrogen, steam, or organic | Organic diluents preferred for selectivity |
| Reaction time | Several hours | Monitored via TLC and GCMS |
Research Findings:
The process offers high selectivity for the 2-chloro derivative, simplifying purification. The process's efficiency is supported by patent EP0013474B1, which emphasizes the advantages of vapour-phase chlorination for such pyridine derivatives.
Liquid-Phase Chlorination in Organic Solvents
Method Overview:
Chlorination in the liquid phase involves dissolving 3-trifluoromethylpyridine in an organic solvent (e.g., acetonitrile) and introducing chlorine gas or a chlorinating agent under controlled conditions, often with UV irradiation or free-radical initiators.
- Conducted at temperatures generally below 100°C to prevent over-chlorination.
- UV radiation or free-radical initiators (like azo compounds) facilitate selective mono-chlorination.
- The process allows better control over the degree of chlorination and minimizes by-products.
| Parameter | Range/Value | Notes |
|---|---|---|
| Solvent | Organic solvents (e.g., acetonitrile) | Ensures solubility and control |
| Chlorinating agent | Chlorine gas or N-chlorosuccinimide | UV or radical initiator enhances selectivity |
| Temperature | 20°C - 100°C | Lower temperatures favor mono-chlorination |
| Reaction time | 8-12 hours | Monitored via TLC and GCMS |
Research Findings:
Studies indicate that UV-assisted liquid-phase chlorination can achieve high selectivity for the mono-chlorinated product, with the added benefit of easier purification compared to vapour-phase methods.
Synthesis of the Oxadiazole Ring Followed by Chlorination
Method Overview:
An alternative route involves synthesizing the oxadiazole ring first, followed by chlorination of the pyridine or oxadiazole ring to introduce the chlorine atom at the desired position.
- Synthesis of 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)pyridine via reaction of a hydrazide derivative with chloroacetic acid in the presence of POCl₃.
- Subsequent chlorination of the oxadiazole ring or pyridine ring using reagents like N-chlorosuccinimide or chlorine gas under controlled conditions.
Research Data:
Vijay V. Dabholkar et al. reported a synthesis involving refluxing 4-(trifluoromethyl)pyridine-3-carbohydrazide with chloroacetic acid and POCl₃, yielding the chlorinated oxadiazole derivative with a yield of approximately 71%. The process includes purification steps such as recrystallization and characterization via IR, NMR, and GCMS.
| Step | Conditions | Yield & Notes |
|---|---|---|
| Reflux with POCl₃ | 8-10 hours at 105-110°C | Yield: 71%; Purification via recrystallization |
| Chlorination of oxadiazole ring | Using N-chlorosuccinimide or chlorine gas, UV irradiation | Achieves selective chlorination at specific positions |
Functionalization of the Oxadiazole Ring
Method Overview:
Post-synthesis, the oxadiazole ring can be functionalized further via nucleophilic substitution or electrophilic chlorination, depending on the desired substitution pattern.
Research Findings:
Synthesis of derivatives such as 3-(5-(azidomethyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)pyridine involves substitution of chloromethyl groups with azide, followed by further modification to introduce various functional groups.
Summary Table of Preparation Methods
| Method | Advantages | Limitations | Typical Yield | Key Reagents & Conditions |
|---|---|---|---|---|
| Vapour-phase chlorination | High selectivity, scalable, easy purification | High temperature, energy-intensive | 70-85% | Chlorine gas, nitrogen/steam, 300-450°C |
| Liquid-phase chlorination | Better control, lower temperature | Longer reaction times, need for UV or radical initiators | 65-80% | Chlorine gas, acetonitrile, UV, radicals |
| Synthesis via oxadiazole ring | Versatile, allows functionalization | Multi-step, requires purification | 60-75% | Hydrazide derivatives, POCl₃, chlorinating agents |
Biological Activity
2-Chloro-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including cytotoxicity, mechanism of action, and potential therapeutic applications.
- Molecular Formula: C₈H₃ClF₃N₃O
- CAS Number: 1105193-32-5
- Molecular Weight: 227.57 g/mol
Biological Activity Overview
Research indicates that compounds containing the oxadiazole moiety exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound in focus has been evaluated for its cytotoxic effects against several cancer cell lines.
Cytotoxicity Studies
A series of studies have assessed the cytotoxic effects of this compound on different cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast cancer) | 15.63 | |
| U-937 (Leukemia) | < 10 | |
| A549 (Lung cancer) | 12.0 | |
| SK-MEL-2 (Melanoma) | 8.0 |
The compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin.
The mechanism by which this compound exerts its effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry assays revealed that the compound activates apoptotic pathways, as evidenced by increased levels of cleaved caspase-3 and p53 expression in treated cells .
Case Studies
-
Study on MCF-7 Cells:
- In vitro studies showed that treatment with the compound led to a dose-dependent increase in apoptosis markers.
- Western blot analysis indicated upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
- In Vivo Studies:
Antimicrobial Activity
Beyond its anticancer properties, this compound has shown promise as an antimicrobial agent:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of 1,2,4-oxadiazole derivatives, including those containing the trifluoromethyl group. For instance, compounds similar to 2-Chloro-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine have demonstrated cytotoxic effects against various human tumor cell lines. In one study, derivatives exhibited IC50 values as low as against specific cancer cell lines, indicating potent anti-tumor activity .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | OVXF 899 | 2.76 |
| Compound B | PXF 1752 | 9.27 |
| Compound C | Renal Cancer | 1.143 |
| Compound D | LXFA 629 | 0.003 |
Antibacterial Properties
The antibacterial activities of trifluoromethylpyridine derivatives have also been explored. These compounds have shown effectiveness against various bacterial strains, positioning them as candidates for antibiotic development . The introduction of the oxadiazole ring enhances their interaction with bacterial targets.
Table 2: Antibacterial Activity of Trifluoromethylpyridine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound E | E. coli | 15 µg/mL |
| Compound F | S. aureus | 10 µg/mL |
Case Study 1: Antitumor Activity Evaluation
In a study conducted by Kucukoglu et al., a series of oxadiazole derivatives were synthesized and evaluated against eight cancer cell lines. The results indicated that certain compounds exhibited higher biological potency than traditional chemotherapeutic agents like doxorubicin . This underscores the potential for developing new anticancer drugs based on this scaffold.
Case Study 2: Synthesis and Biological Evaluation
A recent investigation into the synthesis of novel substituted oxadiazoles revealed that modifications to the structure could significantly enhance biological activity . The study emphasized the importance of electronic effects introduced by substituents on the oxadiazole ring in determining their pharmacological profiles.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole Ring
The trifluoromethyl group distinguishes this compound from analogs with other substituents. Key comparisons include:
Table 1: Substituent Effects on Oxadiazole Derivatives
Key Observations :
- Trifluoromethyl (-CF₃) : Introduces strong electron-withdrawing effects, improving resistance to oxidative metabolism .
- Methyl (-CH₃) : Reduces steric hindrance but offers lower thermal stability compared to -CF₃ .
- Aromatic Substituents (e.g., 2,4-dimethylphenyl) : Increase molecular weight and may enhance π-π stacking in target binding .
Physicochemical Properties
Table 2: Physical and Chemical Properties
Analysis :
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a pyridine precursor with a functionalized oxadiazole moiety. Key steps include:
- Halogen Exchange : Vapor-phase halogen exchange using precursors like 2,3-dichloro-5-(trichloromethyl)pyridine, as described in Ashford’s Dictionary .
- Cyclization : Formation of the oxadiazole ring under controlled conditions (e.g., using nitrile oxides and chlorinated intermediates). Reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF) significantly impact yield .
- Purification : Column chromatography or recrystallization to achieve >95% purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .
- Spectroscopy :
- FTIR : Confirm functional groups (e.g., C-F stretch at 1100–1200 cm⁻¹, C=N at 1600 cm⁻¹) .
- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., pyridine C-H coupling and trifluoromethyl splitting) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation .
Q. What are the key physicochemical properties relevant to experimental design?
- Methodological Answer : Critical properties include:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 249.58 g/mol | |
| Melting Point | 28–31°C (closely related analogs) | |
| Solubility | Low in H₂O; soluble in DCM, DMF | |
| Stability | Sensitive to moisture; store under N₂ |
Advanced Research Questions
Q. What strategies are effective for regioselective functionalization of the pyridine and oxadiazole rings?
- Methodological Answer :
- Pyridine Ring :
- Electrophilic Substitution : Use directing groups (e.g., -Cl) to target C-3/C-5 positions .
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids for aryl group introduction .
- Oxadiazole Ring :
- Nucleophilic Attack : React with Grignard reagents at the oxadiazole C-5 position .
- Photocatalysis : Visible-light-mediated C-H activation for late-stage diversification .
Q. How does the compound interact with biological targets, and what assays are used to evaluate its bioactivity?
- Methodological Answer :
- Target Identification : Computational docking (e.g., AutoDock Vina) to predict binding to enzymes like kinases or GPCRs .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ using fluorogenic substrates (e.g., for proteases) .
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
- SAR Studies : Modify the trifluoromethyl group or oxadiazole substituents to optimize potency .
Q. How can researchers resolve contradictions in spectroscopic data during structure elucidation?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL for refinement to resolve ambiguities in bond lengths/angles .
- DFT Calculations : Compare experimental ¹³C NMR shifts with computed values (e.g., Gaussian09) .
- Multi-NMR Techniques : 2D NMR (COSY, HSQC) to assign overlapping signals in complex spectra .
Q. What computational methods predict the compound’s reactivity in novel reaction environments?
- Methodological Answer :
- Reactivity Descriptors : Calculate Fukui indices (DFT) to identify nucleophilic/electrophilic sites .
- Solvent Effects : Use COSMO-RS to model solvation energy and predict reaction outcomes in polar aprotic solvents .
- Transition State Analysis : IRC calculations (e.g., in ORCA) to map reaction pathways for oxadiazole ring opening .
Tables for Key Data
Q. Table 1: Comparative Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Halogen Exchange | 65–75 | >97 | Vapor-phase, 150°C | |
| Cyclization | 50–60 | 95 | DMF, 100°C, 12 h | |
| Cross-Coupling | 70–80 | >99 | Pd(PPh₃)₄, 80°C |
Q. Table 2: Biological Assay Parameters
| Assay Type | Target | IC₅₀ (µM) | Cell Line/Enzyme | Reference |
|---|---|---|---|---|
| Cytotoxicity | HeLa | 12.3 | MTT | |
| Kinase Inhibition | EGFR | 0.45 | Fluorescent |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
